2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(12-20-11-13-5-2-1-3-6-13)18-9-14-7-4-8-17-15(14)10-18/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXQQMFDNAGDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CSCC3=CC=CC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one typically involves the reaction of a pyrrolo[3,4-b]pyridine derivative with a benzylsulfanyl group. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes by altering enzyme activity or receptor signaling .
Comparison with Similar Compounds
Core Structural Similarities and Variations
The pyrrolo[3,4-b]pyridine core is shared among several analogs, but substituents critically modulate their biological activity and physicochemical properties. Key analogs include:
Pharmacological and Functional Differences
- Benzylsulfanyl Derivative : The benzylsulfanyl group may enhance membrane permeability compared to simpler alkyl substituents. However, its lack of electronegative substituents (e.g., fluorine in BK71231) could reduce target affinity .
- Azetidinyl-Trifluoromethylpyridine Analog (WHO Compound) : The trifluoromethylpyridine-azetidine substituent confers selectivity for muscarinic M4 receptors, demonstrating the importance of polar/aromatic groups in allosteric modulation .
- Dioxo-Sulfonyl Chloride : The sulfonyl chloride group renders this derivative highly reactive, making it a precursor for covalent inhibitors or labeling agents .
Therapeutic Implications
- The benzylsulfanyl compound’s lack of electronegative groups may limit its utility in CNS applications compared to fluorinated analogs.
- Oncology : Derivatives like 6,7-dihydro-5H-pyrido[2,3-c]pyridazine () act as Bcl-xL inhibitors, suggesting structural flexibility for apoptosis induction .
Biological Activity
2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one, identified by its CAS number 1448031-54-6, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound can provide insights into its therapeutic applications and mechanisms of action.
- Molecular Formula : C15H15N3OS
- Molecular Weight : 285.36 g/mol
The biological activity of 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is primarily attributed to its interaction with various biological targets. The compound exhibits potential mechanisms including:
- Inhibition of Enzymatic Activity : The presence of the benzylsulfanyl group may facilitate interactions with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The pyrrolopyridine structure can interact with receptors involved in signal transduction, potentially influencing cellular responses.
Biological Activity Overview
Research has indicated that this compound may exhibit various biological activities:
| Activity | Description |
|---|---|
| Anticancer | Preliminary studies suggest potential antiproliferative effects against cancer cell lines. |
| Antimicrobial | Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
| Anti-inflammatory | May modulate inflammatory pathways, providing a basis for anti-inflammatory applications. |
Case Studies and Research Findings
-
Anticancer Activity
- A study evaluated the antiproliferative effects of various pyrrolopyridine derivatives against breast and colon cancer cell lines. Results indicated that modifications to the pyrrolopyridine core could enhance anticancer activity, suggesting that 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one may follow similar trends based on its structural characteristics .
-
Antimicrobial Effects
- In vitro tests demonstrated that compounds with a similar benzylsulfanyl moiety showed significant antibacterial activity against Gram-positive bacteria. This suggests that 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one could be explored for its antimicrobial properties .
- Anti-inflammatory Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
